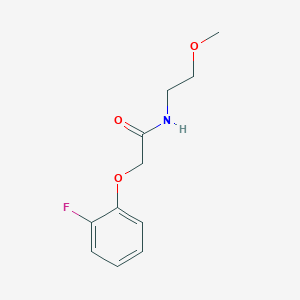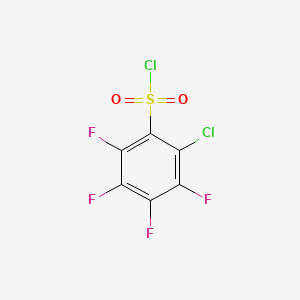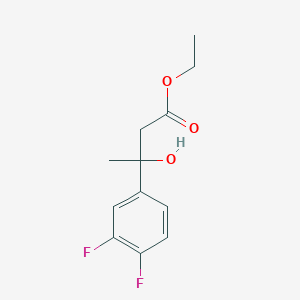
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxybutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3,4-difluorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanol.
Substitution: 3-(3,4-difluoro-2-nitrophenyl)-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 3-(3,4-dimethylphenyl)-3-hydroxybutanoate: Contains methyl groups instead of fluorine, leading to different chemical and physical properties.
Ethyl 3-(3,4-difluorophenyl)-3-oxobutanoate: An oxidized form of the compound with a carbonyl group instead of a hydroxy group, which may alter its reactivity and applications.
This compound stands out due to the presence of fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14F2O3 |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-11(15)7-12(2,16)8-4-5-9(13)10(14)6-8/h4-6,16H,3,7H2,1-2H3 |
Clave InChI |
RHOUCOAVEBIHJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


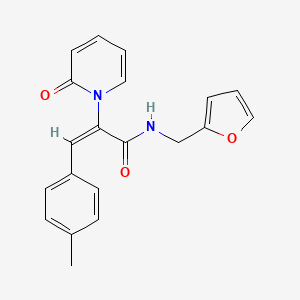
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
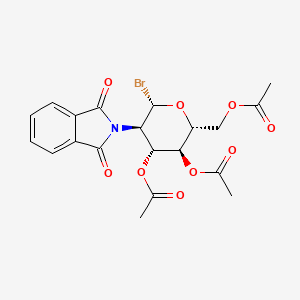
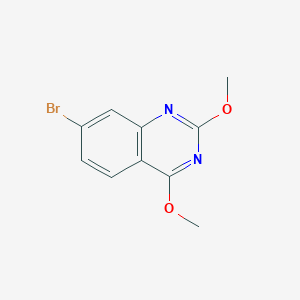
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
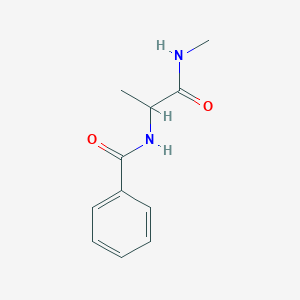
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
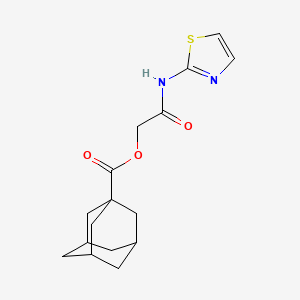
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)


